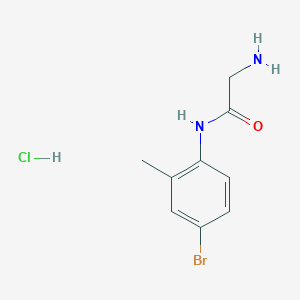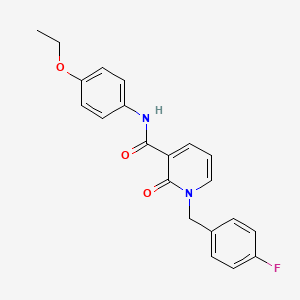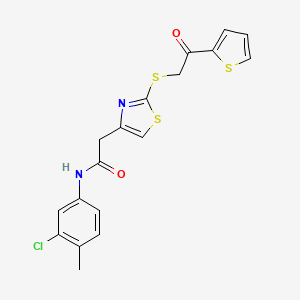
2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O and a molecular weight of 279.56 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group with an additional amino group .Physical And Chemical Properties Analysis
2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a solid compound . It should be stored at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the available sources.Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Studies have shown that chloroacetamide herbicides, which share a functional resemblance with 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, undergo complex metabolic pathways leading to DNA-reactive products. These pathways involve the formation of intermediates that are subsequently metabolized to bioactive forms. This research highlights the importance of understanding the metabolic pathways of chloroacetamide derivatives for assessing their environmental and health impacts (Coleman et al., 2000).
Chemoselective Acetylation of 2-Aminophenol
The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis strategies for compounds like 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride. This research showcases the use of enzymatic catalysis for achieving selective acetylation, a key step in the synthesis of many pharmaceutical and agrochemical compounds (Magadum & Yadav, 2018).
Peptide Syntheses with Amino Acid Esters
The synthesis of peptides using amino acid esters, including those derived from acetamide hydrochlorides, sheds light on methods for creating complex biological molecules. Such techniques can be applied to the synthesis and study of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride derivatives for potential applications in drug development and biochemical research (Stewart, 1967).
Synthesis and Antimalarial Activity
Research into the synthesis of compounds with specific functional groups, similar to those in 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, and their antimalarial activity illustrates the potential pharmaceutical applications of these compounds. The structure-activity relationships explored in these studies can guide the design of new therapeutics based on chloroacetamide derivatives (Werbel et al., 1986).
Radiosynthesis of Chloroacetanilide Herbicides
The study on the radiosynthesis of chloroacetanilide herbicides provides a methodology for tracing the environmental fate and biological activity of related compounds, including 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride. These techniques are crucial for understanding the distribution and impact of such compounds in biological systems and the environment (Latli & Casida, 1995).
Propriétés
IUPAC Name |
2-amino-N-(4-bromo-2-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUVFSHVQHCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)


![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)


![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)
![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)
![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)

![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)